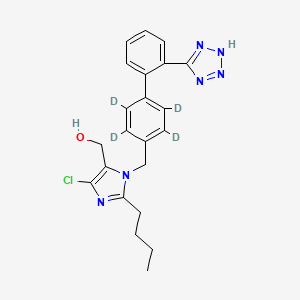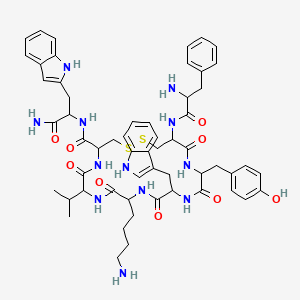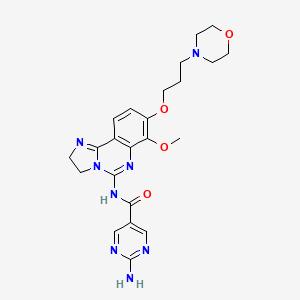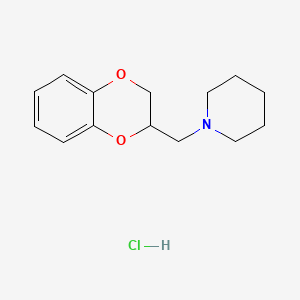
Piperoxan hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It was the first antihistamine to be discovered and was prepared in the early 1930s by Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France . This compound was initially investigated as an alpha-adrenergic blocking agent and later found to antagonize histamine-induced bronchospasm in guinea pigs .
準備方法
合成経路と反応条件: ベンゾダイン塩酸塩の合成には、カテコールとエピクロロヒドリンを水性塩基の存在下で縮合させることが含まれます。この反応はエポキシド中間体の形成によって進行し、その後、フェノキシドアニオンによって開環して2-ヒドロキシメチル-1,4-ベンゾジオキサンが生成されます。この中間体は、その後、チオニルクロリドでハロゲン化されて2-クロロメチル-1,4-ベンゾジオキサンが生成されます。 最終的に、脱離基の置換をピペリジンで行うことで、ピペロキサンの合成が完了します .
工業生産方法: ベンゾダイン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、最終生成物の高収率と純度が得られるように最適化されています。連続フローリアクターと自動システムの使用により、生産プロセスを効率的にスケールアップできます。
化学反応の分析
反応の種類: ベンゾダイン塩酸塩は、求電子反応や求核反応など、さまざまな化学反応を起こします。 これらの反応は、有望な生物活性を有する誘導体のライブラリーを構築するために一般的に使用されます .
共通試薬と条件:
求電子反応: これらの反応には、硝酸セリウムアンモニウムや2,3-ジクロロ-5,6-ジシアノ-1,4-ベンゾキノンなどの試薬がよく使用されます。
主要生成物: これらの反応から生成される主要な生成物には、抗菌、抗炎症、抗がん活性を有する誘導体が含まれます。 これらの誘導体は、アセチルコリンエステラーゼ、シクロオキシゲナーゼ、脂肪酸輸送タンパク質、ヒト免疫不全ウイルスの阻害によって生じます .
科学的研究の応用
ベンゾダイン塩酸塩は、科学研究において幅広い応用範囲があります。
作用機序
ベンゾダイン塩酸塩は、神経細胞膜の電位依存性ナトリウムチャネルを介したナトリウムイオンの流入を阻害することにより作用します。 この阻害は、神経細胞の脱分極を阻止し、それによって神経インパルスの伝達を遮断します . この化合物がヒスタミン誘発気管支けいれんを拮抗する能力は、ヒスタミン受容体に対する作用によるものです .
類似化合物:
プロカイン: 電位依存性ナトリウムチャネルを介したナトリウム流入を阻害する別の局所麻酔薬.
テトラカイン: 類似の作用機序を持つ局所麻酔薬ですが、化学構造が異なります.
ブタンベン: 他の化合物と組み合わせて使用される局所麻酔薬で、効果を向上させます.
デクロプラミドとメトクロプラミド: 局所麻酔薬特性で使用される、類似の4-アミノ安息香酸構造を持つ化合物.
独自性: ベンゾダイン塩酸塩は、鎮痛、抗酸化、抗菌作用など、3つの作用を組み合わせた独自のものです . ヒスタミン誘発気管支けいれんを拮抗する能力と、神経変性疾患の治療における可能性は、この化合物の独特な特性をさらに強調しています .
類似化合物との比較
Procaine: Another local anesthetic that inhibits sodium influx through voltage-gated sodium channels.
Tetracaine: A local anesthetic with a similar mechanism of action but different chemical structure.
Butamben: A local anesthetic used in combination with other compounds for enhanced effects.
Declopramide and Metoclopramide: Compounds with similar 4-aminobenzoate structures used for their local anesthetic properties.
Uniqueness: Benodaine Hydrochloride is unique due to its triple action, including pain-relieving, antioxidative, and antimicrobial activities . Its ability to antagonize histamine-induced bronchospasm and its potential in treating neurodegenerative disorders further highlight its distinct properties .
特性
CAS番号 |
135-87-5 |
|---|---|
分子式 |
C14H20ClNO2 |
分子量 |
269.77 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-1-ium;chloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H |
InChIキー |
BITRJBQGQMGGQI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |
正規SMILES |
C1CC[NH+](CC1)CC2COC3=CC=CC=C3O2.[Cl-] |
Key on ui other cas no. |
135-87-5 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Piperoxan Hydrochloride interact with its target and what are the downstream effects?
A: this compound acts as an α-adrenergic blocking agent. It competes with epinephrine and norepinephrine for α-adrenergic receptor sites, thereby inhibiting their vasoconstrictor effects. This antagonism can lead to a decrease in blood pressure, especially in individuals with pheochromocytoma, a tumor that releases excessive amounts of catecholamines like epinephrine and norepinephrine. [, ]
Q2: What was the initial purpose of the this compound test?
A: The this compound (benzodioxan) test was initially described as a diagnostic tool for pheochromocytoma in 1947. [] It was used to differentiate hypertension caused by pheochromocytoma from other forms of hypertension.
Q3: How reliable is the this compound test for pheochromocytoma diagnosis?
A: While initially considered specific, subsequent research revealed that the this compound test for pheochromocytoma can produce both false positive and false negative results. Several studies reported instances where patients without pheochromocytoma exhibited a positive response to the test, indicating a decrease in blood pressure. [, , ] Conversely, some patients with confirmed pheochromocytoma did not show the expected blood pressure drop after this compound administration. []
Q4: Are there alternative uses for this compound aside from the pheochromocytoma test?
A: Yes, this compound has been successfully used to treat local ischemia caused by extravasation of levarterenol (levophed) during intravenous injections. [] When injected subcutaneously around the affected area, this compound rapidly reverses vasoconstriction, restoring blood flow and preventing tissue damage.
Q5: Has there been research on developing molecules similar to this compound?
A: Yes, research has explored modifications to the this compound structure. One such derivative is 2-(N,N-diallylcarbamylmethyl) aminomethyl-1,4-benzodioxan (A-2275). While A-2275 also exhibited adrenergic blocking activity, it was less potent and had a shorter duration of action compared to this compound. [] This highlights the ongoing efforts to synthesize and investigate new benzodioxan derivatives with improved therapeutic profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


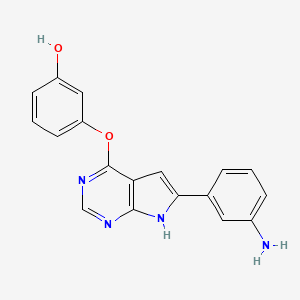
![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)
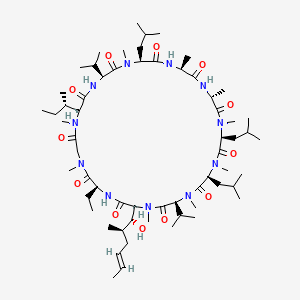

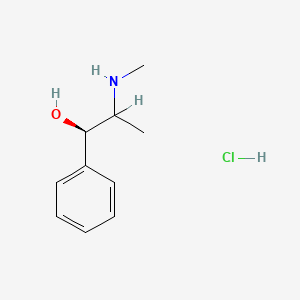
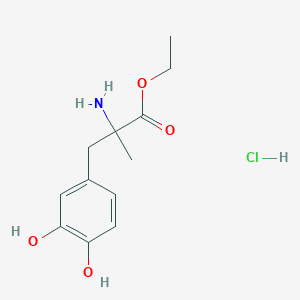
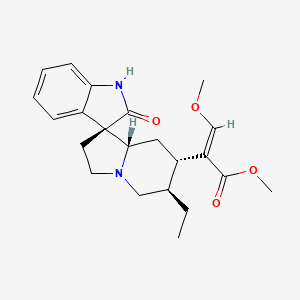
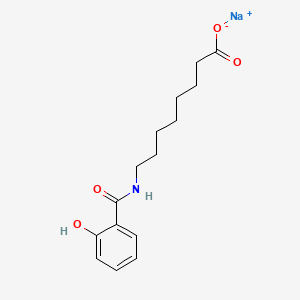
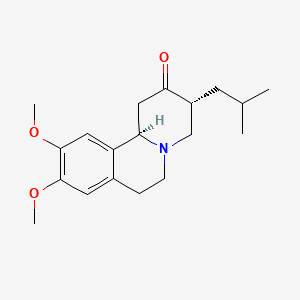
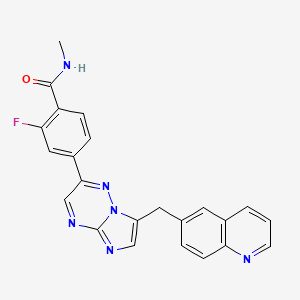
![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)
